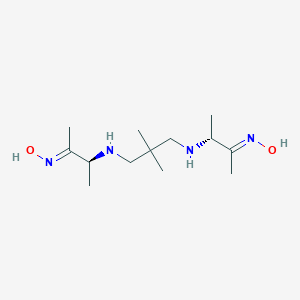
Exametazime
描述
Exametazime is a diagnostic radiopharmaceutical agent commonly used for the preparation of Tc99m Exametazime injection . It acts as a chelating agent for the radioisotope technetium-99m to form a cationic complex . It is used in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes .
Synthesis Analysis
The synthesis of Exametazime involves a delicate balance of chemical reactions. Smaller reconstitution volumes result in higher Sn2+ ion concentrations. These higher Sn2+ levels tend to prevent radiolabeling of the appropriate exametazime species and affect the delicate kinetics between the various 99mTc complexes .
Molecular Structure Analysis
The molecular formula of Exametazime is C13H28N4O2 . Its exact mass is 272.22 and its molecular weight is 272.390 . The elemental composition is C, 57.32%; H, 10.36%; N, 20.57%; O, 11.75% .
Chemical Reactions Analysis
The chemical reactions involved in the use of Exametazime are complex and require careful control. The drug consists of Exametazime as a chelating agent for the radioisotope technetium-99m . Both enantiomeric forms of Exametazime are used—the drug is racemic .
科学研究应用
Medical Imaging
Technetium-99m Exametazime, also known by its brand name Ceretec, is a radiopharmaceutical agent used extensively in the field of nuclear medicine for various diagnostic purposes . When combined with a lipophilic complexing agent, Tc-99m exametazime forms a radiopharmaceutical that can cross the blood-brain barrier, allowing for detailed imaging of cerebral blood flow and brain function .
Stroke Assessment
One of its most prominent uses is in the evaluation of stroke patients. By administering Tc-99m exametazime intravenously, clinicians can visualize the blood flow in the brain, identify areas of reduced perfusion, and distinguish between ischemic and hemorrhagic strokes .
Dementia Evaluation
Ceretec is also utilised in the evaluation of dementia. By observing cerebral blood flow patterns and metabolic activity, physicians can identify abnormalities and differentiate between various types of dementia .
Epilepsy Diagnosis
In the field of neurology, Ceretec is used to localize epileptic foci. This information is crucial in diagnosis, treatment planning, and disease progression monitoring .
Radiation Dosimetry
A new radiolabeling technique has recently been described that enables leukocyte labeling with a more stable form of 99mTc-exametazime. A normal value study of stabilized 99mTc-exametazime-labeled leukocytes has been performed, including biodistribution and dosimetry estimates in normal subjects .
Future Applications
With advancements in imaging technology and a better understanding of disease pathophysiology, the potential applications of Tc-99m exametazime, especially in cerebral perfusion and similar compounds, are expected to expand, further enhancing their role in patient care .
作用机制
Target of Action
Exametazime, also known as hexamethylpropyleneamine oxime or HMPAO, is a radiopharmaceutical diagnostic agent . It acts as a chelating agent for the radioisotope technetium-99m to form a cationic complex . The primary targets of Exametazime are the regions of altered cerebral perfusion in the brain and autologous leukocytes .
Mode of Action
The mode of action of Exametazime involves the formation of a lipophilic technetium Tc-99m complex when technetium Tc-99m pertechnetate is added to Exametazime in the presence of stannous reductant . This lipophilic complex is the active moiety . The complex is taken up and retained in leukocytes .
Biochemical Pathways
It is known that the compound is involved in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes .
Pharmacokinetics
Exametazime is rapidly cleared from the blood after intravenous injection . Uptake in the brain reaches a maximum of 3.5-7.0% of the injected dose within one minute of injection . The technetium Tc-99m complex of the RR,SS(d,l) diastereoisomer of Exametazime is also rapidly cleared from the blood after intravenous injection .
Result of Action
The result of Exametazime’s action is the visualization of altered regional cerebral perfusion in stroke and other cerebrovascular diseases . It can also be used for the labeling of leukocytes to localize intra-abdominal infections and inflammatory bowel disease .
Action Environment
The action of Exametazime, like many other enzymes and compounds, can be influenced by environmental factors such as temperature and pH . .
属性
IUPAC Name |
(NE)-N-[(3R)-3-[[3-[[(2R,3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNZYADGDZPRTK-UDUYQYQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](NCC(CN[C@@H](/C(=N/O)/C)C)(C)C)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057614 | |
| Record name | Exametazime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Exametazime | |
CAS RN |
105613-48-7 | |
| Record name | HMPAO | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105613-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Exametazime [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105613487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exametazime | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11179 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Exametazime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EXAMETAZIME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29272NCKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does exametazime enter cells?
A1: Exametazime, in its lipophilic form, readily crosses the blood-brain barrier and cell membranes [, , ]. Inside the cell, it undergoes conversion to a hydrophilic form, leading to its trapping within the cell [, , , ].
Q2: How does 99mTc-exametazime allow for visualization of cerebral blood flow?
A2: The uptake of 99mTc-exametazime into brain cells reflects regional cerebral blood flow due to its trapping mechanism [, , , , ]. This allows for visualization of perfusion patterns using single-photon emission computed tomography (SPECT) [, , , , ].
Q3: How is 99mTc-exametazime used to image infection and inflammation?
A3: 99mTc-exametazime can be used to label leukocytes, which are then reintroduced into the bloodstream [, , , ]. The labeled leukocytes migrate to sites of infection and inflammation, allowing visualization with SPECT imaging [, , , , ].
Q4: What is the molecular formula and weight of exametazime?
A4: The molecular formula of exametazime is C10H21N3OS2, and its molecular weight is 263.44 g/mol.
Q5: Are there specific spectroscopic techniques used to characterize exametazime?
A5: Yes, techniques like high-performance liquid chromatography (HPLC) are used to assess the radiochemical purity of 99mTc-exametazime preparations [, , , , ]. Thin-layer chromatography (TLC) is also employed for quality control purposes [, , , , , ].
Q6: How stable is reconstituted exametazime?
A6: Reconstituted exametazime is inherently unstable due to the rapid oxidation of stannous chloride present in the kit. It is recommended for use within 30 minutes of preparation [, , , ].
Q7: What factors can affect the stability of 99mTc-exametazime?
A7: Several factors, including the concentration of exametazime, storage time, volume of technetium-99m used for labeling, age of the technetium-99m eluate, and exposure to light can influence the radiochemical purity and stability of 99mTc-exametazime [, , , , ].
Q8: Are there strategies to improve the stability of exametazime preparations?
A8: Yes, several approaches have been investigated to enhance the stability of exametazime. These include:
- Stannous ion augmentation: Adding stannous pyrophosphate solution before adding technetium-99m can improve the shelf-life of fractionated exametazime kits [, ].
- Storage at low temperatures: Storing unlabeled exametazime aliquots at temperatures as low as -70°C can prolong its shelf-life [, ].
- Stabilization with methylene blue: While this approach improves the stability of 99mTc-exametazime for several hours, it introduces challenges in separating the labeled leukocytes due to the dark blue coloration [, , ].
Q9: Can sodium chloride injection from plastic ampoules exposed to light impact radiochemical purity?
A9: Yes, using sodium chloride injection from plastic ampoules exposed to light can adversely affect the radiochemical purity of 99mTc-exametazime, 99mTc-albumin nanocolloid, and 99mTc-macroaggregates []. This is attributed to the formation of 99mTc-pertechnetate impurities [].
Q10: Are there specific types of syringes recommended for preparing 99mTc-MAG3, and why?
A10: It is recommended to use two-part syringes (e.g., Norm-Ject or Monoject) instead of three-part Plastipak syringes when preparing 99mTc-MAG3 []. This is because a lipophilic impurity from the rubber plunger of the three-part Plastipak syringe can form if sodium chloride injection remains in the syringe for an extended period, compromising the radiochemical purity of 99mTc-MAG3 [].
Q11: How is 99mTc-exametazime eliminated from the body?
A11: 99mTc-exametazime is primarily eliminated through the hepatobiliary system with minimal urinary excretion [, ].
Q12: What is the typical time frame for imaging after 99mTc-exametazime administration?
A12: Imaging is typically performed within 1 to 4 hours after injection for cerebral perfusion studies [] and at various time points up to 24 hours for leukocyte imaging [, , ].
Q13: Are there any animal models used to study 99mTc-exametazime?
A13: Rodent models, particularly rats, have been utilized to study cerebral blood flow and stroke using 99mTc-exametazime and SPECT/CT imaging [].
Q14: What are the limitations of leukocyte scintigraphy with 99mTc-exametazime in specific patient populations?
A14: While 99mTc-exametazime-labeled leukocyte scintigraphy can be useful for detecting inflammatory foci in premature infants, it is essential to note that blood sample volumes may need to be adjusted for these patients []. Additionally, in the context of systemic vasculitis, while nasal leukocyte accumulation may be observed, the technique has limitations in predicting relapses and is not considered a primary diagnostic tool for this condition [].
Q15: What analytical methods are used for quality control of 99mTc-exametazime?
A15: Quality control of 99mTc-exametazime preparations commonly involves TLC, HPLC, and miniaturized chromatography systems [, , , , , , , ]. These methods help determine the radiochemical purity of the radiopharmaceutical, ensuring that it meets the required standards for clinical use [, , , , , , , ].
Q16: What imaging modalities are used with 99mTc-exametazime?
A16: Single-photon emission computed tomography (SPECT) is the primary imaging modality used with 99mTc-exametazime for both cerebral perfusion and leukocyte imaging studies [, , , , , , ].
Q17: When was exametazime approved for clinical use?
A17: Exametazime was approved by the FDA for clinical use in the late 1980s [, ]. Its introduction marked a significant advancement in nuclear medicine, particularly in the field of cerebral perfusion imaging [, ].
Q18: How is 99mTc-exametazime SPECT used in research on neuropsychiatric disorders?
A18: 99mTc-exametazime SPECT has been used to investigate regional cerebral blood flow alterations in various neuropsychiatric disorders, including Alzheimer's disease [], dementia with Lewy bodies [, ], obsessive-compulsive disorder [], schizophrenia [], Korsakoff's psychosis [], and HIV-associated cognitive impairment []. These studies provide insights into the brain regions and neurotransmitter systems implicated in these conditions.
Q19: How does 99mTc-exametazime research contribute to understanding brain function?
A19: Studies using 99mTc-exametazime and SPECT have contributed significantly to our understanding of brain function, particularly in the context of cognitive tasks, motor function, and neuropsychiatric disorders [, , , , ]. The ability to visualize regional brain activity during specific tasks or in disease states provides valuable insights into the neural correlates of behavior and cognition.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



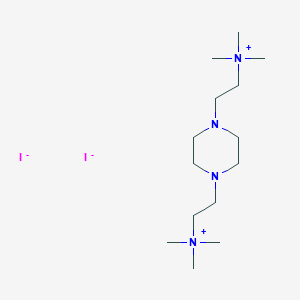
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)

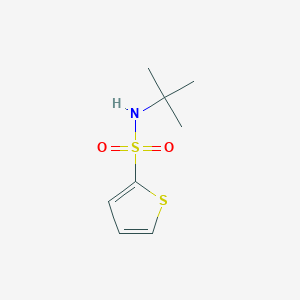
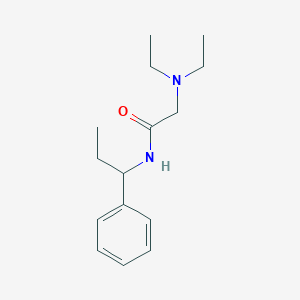

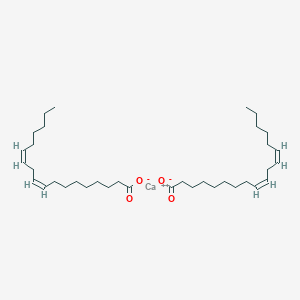

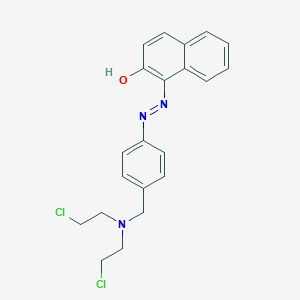

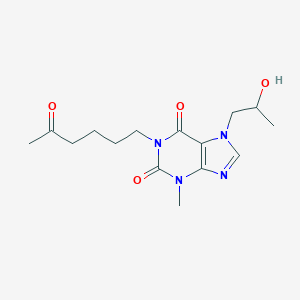
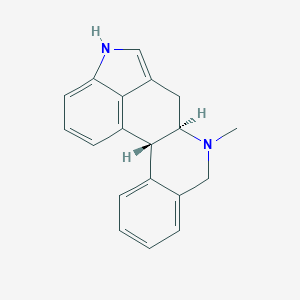
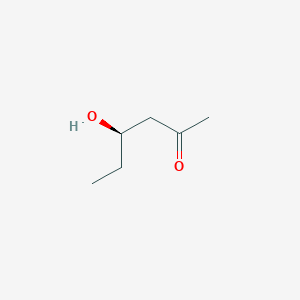
![[4-[1,1,1,3,3,3-Hexafluoro-2-(4-prop-2-enoyloxyphenyl)propan-2-yl]phenyl] prop-2-enoate](/img/structure/B24600.png)